IKKα/IKKβ Inhibition: 6-Chloro-7-deazaguanine as Defined Negative Control vs. 5-Cyano-Containing Active Analogues
6-Chloro-7-deazaguanine exhibits no meaningful inhibitory activity against IKKα and IKKβ, with Ki values exceeding 30 μM for both isoforms. This inactivity is attributed specifically to the absence of a 5-cyano group, which is present in active 7-deazaguanine-derived IKK inhibitors [1]. This compound is therefore explicitly classified and utilized as an inactive IKK molecule (lacking the critical 5-cyano group), enabling its routine deployment as a negative control in IKK/NF-κB pathway studies [2].
| Evidence Dimension | Enzyme inhibition constant (Ki) against IKKα and IKKβ |
|---|---|
| Target Compound Data | Ki >30 μM (both IKKα and IKKβ) |
| Comparator Or Baseline | 5-Cyano-7-deazaguanine derivatives (active IKK inhibitors; submicromolar Ki values implied by structure-activity relationship) |
| Quantified Difference | Target compound shows >30 μM Ki (inactive); comparator class exhibits nanomolar to low micromolar Ki (active) |
| Conditions | In vitro kinase inhibition assay; target enzymes: IKKα and IKKβ |
Why This Matters
Procurement of 6-chloro-7-deazaguanine is essential for laboratories requiring a structurally matched, validated negative control in IKK/NF-κB pathway experiments where active 7-deazaguanine analogues are being evaluated.
- [1] MedChemExpress. 6-Chloro-7-deazaguanine (IKKα/β Inhibitor). CAS 84955-31-7. https://www.medchemexpress.eu/6-chloro-7-deazaguanine.html View Source
- [2] TargetMol. 6-Chloro-7-deazaguanine (Compound 63). Product T206125. CAS 84955-31-7. https://www.targetmol.cn/compound/6-chloro-7-deazaguanine View Source
